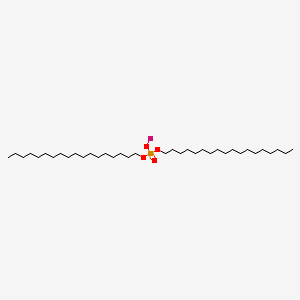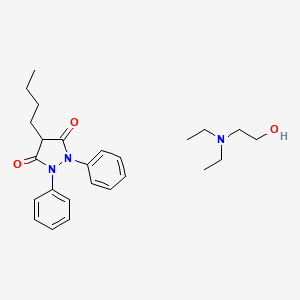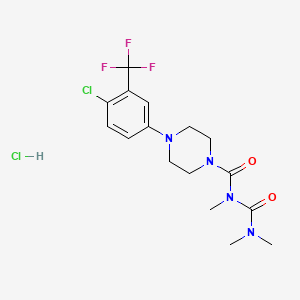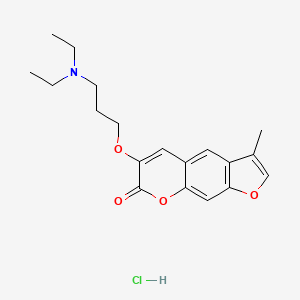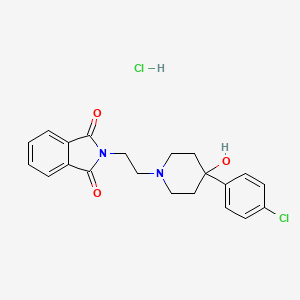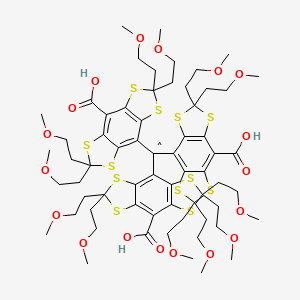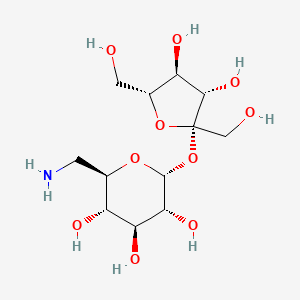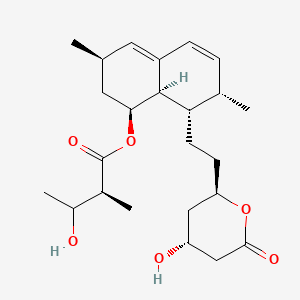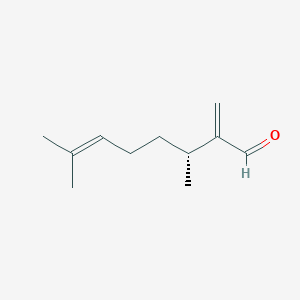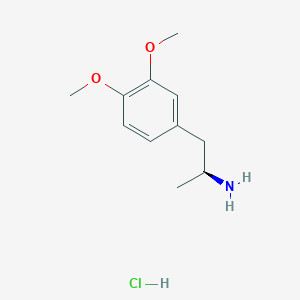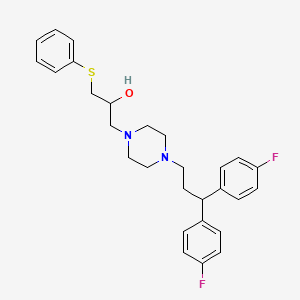
Direct Red 20 free acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Direct Red 20 free acid is a synthetic azo dye, commonly used in various industrial applications. It is known for its vibrant red color and is primarily used in the textile industry for dyeing cotton, silk, and wool. The compound is characterized by its anionic nature and high affinity for cellulosic fibers.
準備方法
Synthetic Routes and Reaction Conditions
Direct Red 20 free acid is synthesized through a diazotization reaction followed by coupling with an electron-rich nucleophile. The process typically involves the following steps:
Diazotization: An aromatic primary amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with an electron-rich nucleophile, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process is typically carried out in aqueous solutions with the addition of electrolytes like sodium chloride or sodium sulfate to enhance the dye’s affinity for fibers.
化学反応の分析
Types of Reactions
Direct Red 20 free acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Aromatic amines are the primary products of reduction.
Substitution: Substituted aromatic compounds are formed, depending on the electrophile used.
科学的研究の応用
Direct Red 20 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
作用機序
The mechanism of action of Direct Red 20 free acid involves its interaction with the molecular targets in the substrate. The dye molecules form weak hydrogen bonds and Van der Waals forces with the fibers, allowing them to adhere to the substrate. The azo group in the dye is responsible for its vibrant color, which is a result of the extended conjugation in the molecule.
類似化合物との比較
Similar Compounds
- Direct Red 23
- Direct Red 80
- Direct Blue 1
- Direct Orange 25
Comparison
Direct Red 20 free acid is unique due to its specific molecular structure, which provides it with distinct dyeing properties. Compared to other direct dyes, it offers a brighter red shade and better affinity for cellulosic fibers. like many direct dyes, it exhibits poor wash fastness, which can be improved through aftertreatments.
特性
CAS番号 |
25188-33-4 |
|---|---|
分子式 |
C24H16ClN3O7S3 |
分子量 |
590.1 g/mol |
IUPAC名 |
5-chloro-4-hydroxy-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C24H16ClN3O7S3/c1-12-2-7-18-19(8-12)36-24(26-18)13-3-5-15(6-4-13)27-28-22-20(38(33,34)35)10-14-9-16(37(30,31)32)11-17(25)21(14)23(22)29/h2-11,29H,1H3,(H,30,31,32)(H,33,34,35) |
InChIキー |
PPLAVEDSTMYVTD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


